

Cross-Validation of N-Acetyl-3-nitriloalanine: A Comparative Analysis with Related Compounds

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Compound of Interest

Compound Name: *N-Acetyl-3-nitriloalanine*

Cat. No.: *B15305208*

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Introduction

N-Acetyl-3-nitriloalanine is a derivative of the non-proteinogenic amino acid β -Cyano-L-alanine (BCLA). Due to the limited availability of direct experimental data for **N-Acetyl-3-nitriloalanine**, this guide provides a comparative analysis of its parent compound, BCLA, and a structurally related, well-characterized acetylated amino acid, N-Acetylcysteine (NAC). This cross-validation approach allows for an informed estimation of the potential properties and biological activities of **N-Acetyl-3-nitriloalanine**. The data presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Data of β -Cyano-L-alanine (BCLA) and N-Acetylcysteine (NAC)

The following tables summarize the key characteristics and experimental findings for BCLA and NAC, providing a basis for understanding the potential profile of **N-Acetyl-3-nitriloalanine**.

Table 1: Physicochemical and Biological Properties

Property	β -Cyano-L-alanine (BCLA)	N-Acetylcysteine (NAC)
Molecular Formula	C4H6N2O2[1][2]	C5H9NO3S[3]
Molecular Weight	114.10 g/mol [1][2]	163.2 g/mol [3]
Primary Function	Neurotoxin, Cystathionine γ -lyase (CSE) inhibitor[4][5]	Antioxidant, Mucolytic agent, Glutathione precursor[6][7][8]
Mechanism of Action	Mediated through NMDA receptors, leading to excitotoxicity.[4][9]	Scavenges free radicals, replenishes intracellular glutathione, reduces disulfide bonds in mucus.[6][8]
Biological Source	Found in legumes such as Vicia sativa (common vetch). [4][9]	Synthetically produced derivative of the amino acid L-cysteine.[7]

Table 2: Experimental Data Comparison

Experimental Parameter	β -Cyano-L-alanine (BCLA)	N-Acetylcysteine (NAC)
In Vitro Neurotoxicity	Induces neuronal vacuolation, chromatin clumping, and cell shrinkage in organotypic tissue cultures at concentrations of 2.0-10.0 mM.[4][9]	Protects primary rat hippocampus neurons against H2O2-induced toxicity at 100 μ mol/l, enhancing cell viability.[10]
In Vivo Effects	Elicits hyperexcitability, convulsions, and rigidity in chicks and rats after oral or intraperitoneal administration. [4] Abolishes the protective effect of ethanol on cerebral ischemia/reperfusion injury in rats at 50 mg/kg (intraperitoneally).[2][11]	Improves cognitive function in a mouse model of accelerated aging at 100 mg/kg (subcutaneously).[12]
Enzyme Inhibition	Reversible inhibitor of cystathionine γ -lyase (CSE) with an IC50 of 6.5 μ M in rat liver preparations.[5]	No direct inhibitory effect on CSE reported; primary action is on glutathione metabolism.
Effect on Inflammation	Induces neuroinflammation by increasing the release of proinflammatory cytokines IL-1 β , IL-6, and TNF α in primary cultures of neural stem cells (related compound BMAA).[13]	Suppresses the release of inflammatory cytokines TNF α , IL-1 β , and IL-6 in lipopolysaccharide-activated macrophages.[8]

Experimental Protocols

Synthesis of N-Protected β -Cyano-L-alanines

While a direct protocol for **N-Acetyl-3-nitriloalanine** is not available, a one-pot procedure for the synthesis of N-protected β -cyano L-alanine tertiary butyl esters from N-protected L-asparagines has been reported. This method could potentially be adapted for the synthesis of **N-Acetyl-3-nitriloalanine**.

Procedure: The reaction involves treating N-protected L-asparagines with 2.2 equivalents of (Boc)₂O and a catalytic amount of N,N-dimethylamino pyridine (DMAP) in tertiary butanol at room temperature. This results in the formation of N-protected β -cyano L-alanine tertiary butyl esters.^[14]

β -Cyano-L-alanine (BCLA) Neurotoxicity Assay

Organotypic Tissue Culture:

- Organotypic cultures are prepared from rat brain tissue.
- The cultures are treated with varying concentrations of BCLA (e.g., 0.075-10.0 mM).^{[4][9]}
- The explants are observed for pathological changes such as neuronal vacuolation, chromatin clumping, and dense shrunken cells over a period of several hours.^{[4][9]}
- To investigate the mechanism, antagonists of glutamate receptors, such as MK-801 (for NMDA receptors) and 6-cyano-7-nitroquinoxaline-2,3-dione (for non-NMDA receptors), can be co-administered.^{[4][9]}

N-Acetylcysteine (NAC) Neuroprotection Assay

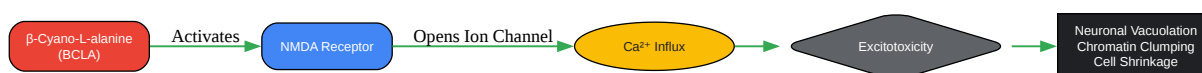
Primary Hippocampus Neuron Culture:

- Primary hippocampus neurons are isolated from rats.
- A cellular model of Alzheimer's disease is induced by exposing the neurons to hydrogen peroxide (H₂O₂).^[10]
- Cells are pre-treated with various concentrations of NAC (e.g., 1, 10, 100, and 1,000 μ mol/l).^[10]
- Cell viability is assessed using methods like the MTT assay.^[10]
- Mechanistic studies can include measuring reactive oxygen species (ROS) levels and analyzing the phosphorylation of proteins involved in signaling pathways like MAPKs and tau protein by Western blotting.^[10]

Visualizations

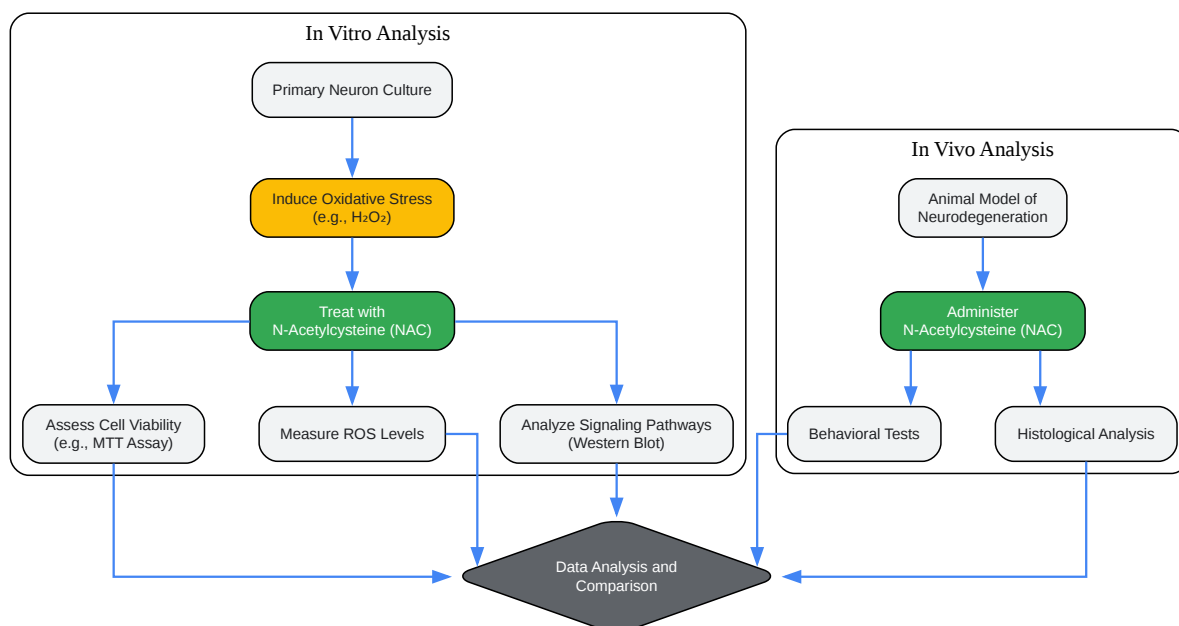
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway of BCLA-induced neurotoxicity and a general workflow for evaluating the neuroprotective effects of a compound like NAC.



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BCLA-Induced Neurotoxicity Pathway



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Workflow for Evaluating Neuroprotective Effects

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